Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl)
Description
Catalytic Systems in Melt-Phase Polycondensation
Melt-phase polycondensation remains the dominant industrial method for PET synthesis, relying on metal-based catalysts to accelerate esterification and polycondensation reactions. Antimony-based catalysts, such as antimony trioxide, have been historically prevalent due to their high catalytic activity, enabling intrinsic viscosities ($$ \eta $$) of 0.6–0.7 dL/g. However, environmental and toxicity concerns have driven research into alternative systems. Titanium-based catalysts, including titanium tetraisopropoxide, offer faster reaction rates but often impart undesirable yellow discoloration due to thermal degradation.
Recent advances in aluminum-based catalysts demonstrate significant promise. Metal-organic frameworks (MOFs) like MIL-53(Al) exhibit exceptional thermal stability ($$ >400^\circ \text{C} $$) and surface activity, achieving $$ \eta = 0.714 \, \text{dL/g} $$ at 280°C with a 0.05 mol% loading. Comparative studies reveal that MIL-53(Al) reduces side reactions such as diethylene glycol (DEG) formation ($$ <1.2\% $$) compared to conventional antimony systems ($$ \sim1.5\% $$). Hybrid catalyst systems combining antimony, cobalt, and manganese further enhance polymerization kinetics, reducing polycondensation time by 33–50% while maintaining $$ L^* $$ brightness values above 80.
Table 1: Performance Metrics of Catalytic Systems in PET Melt-Phase Polycondensation
| Catalyst System | Temperature (°C) | Intrinsic Viscosity (dL/g) | DEG Content (%) | Reaction Time Reduction |
|---|---|---|---|---|
| Antimony Trioxide | 280 | 0.65 | 1.5 | Baseline |
| MIL-53(Al) | 280 | 0.71 | 1.1 | 20% |
| Sb/Co/Mn Hybrid | 275 | 0.68 | 1.3 | 40% |
Solid-State Polymerization Optimization Parameters
Solid-state polymerization (SSP) is critical for achieving high molecular weight PET ($$ \eta > 1.0 \, \text{dL/g} $$) required for engineering applications. Reaction environment profoundly impacts SSP kinetics, as demonstrated by vacuum versus nitrogen purge systems. Under high vacuum ($$ <1 \, \text{torr} $$), intrinsic viscosity increases from 0.58 to 2.4 dL/g within 2.5 hours at 250°C, compared to 1.8 dL/g under nitrogen sweep. Vacuum facilitates rapid removal of condensates like terephthalic acid and cyclic oligomers, suppressing reverse reactions and enabling $$ \eta $$ values up to 2.97 dL/g after subsequent melting at 270°C.
Crystallinity evolution during SSP introduces diffusion limitations. At $$ \eta = 2.75 \, \text{dL/g} $$, residual acid and hydroxyl end-groups plateau at 3 and 5 mequiv./kg, respectively, due to restricted chain mobility in semi-crystalline regions. Kinetic modeling must account for temporally inactive end-groups, which reactivate upon melting. Reaction temperature optimization is non-linear: increasing from 250°C to 280°C enhances polycondensation rates by 150%, but exceeding 280°C accelerates thermal degradation, reducing $$ \eta $$ by 18%.
Table 2: Solid-State Polymerization Performance Under Varied Conditions
| Condition | Temperature (°C) | Time (h) | Intrinsic Viscosity (dL/g) | End-Group Concentration (mequiv./kg) |
|---|---|---|---|---|
| High Vacuum | 250 | 2.5 | 2.40 | 8 (total) |
| Nitrogen Sweep | 250 | 2.5 | 1.80 | 12 (total) |
| Vacuum + Melt Phase | 270 | 1.5 | 2.97 | 3 (acid), 5 (hydroxyl) |
Reactive Extrusion Techniques for Molecular Weight Enhancement
Reactive extrusion integrates polymerization and processing into a single continuous operation, leveraging shear forces and residence time distribution to enhance molecular weight. Twin-screw extruders equipped with venting zones efficiently remove volatile byproducts, enabling $$ \eta $$ increases of 0.2–0.4 dL/g compared to batch reactors. Chain extenders like pyromellitic dianhydride (PMDA) react with residual hydroxyl groups, introducing branching points that raise melt strength without requiring post-polymerization steps.
Process parameters such as screw speed (200–400 rpm) and barrel temperature profile (260–290°C) must balance viscous dissipation and thermal degradation. At 280°C and 300 rpm, PMDA-modified PET achieves $$ \eta = 0.85 \, \text{dL/g} $$ with a polydispersity index ($$ ĐM $$) of 2.1, compared to $$ \eta = 0.65 \, \text{dL/g} $$ and $$ ĐM = 2.5 $$ for unmodified resin. Reactive extrusion also facilitates in-situ blending with nanoparticles, enhancing barrier properties while maintaining processability.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methoxyethyl 4-acetylbenzoate |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-3-5-11(6-4-10)12(14)16-8-7-15-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
BKRAULVSYGWORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Esterification and Transesterification Routes
- Direct Esterification Route:
Terephthalic acid and ethylene glycol are reacted at elevated temperatures (220–260 °C) and moderate pressures (0.3–0.6 MPa). The reaction produces bis(hydroxyethyl)terephthalate (BHET) as an intermediate, with water as a byproduct which is continuously removed to drive the reaction forward. - Transesterification Route:
Dimethyl terephthalate (DMT) is reacted with ethylene glycol under similar conditions, producing BHET and methanol as a byproduct. Methanol is removed to push the reaction equilibrium towards polymer formation.
Polycondensation
- The BHET intermediate undergoes polycondensation at temperatures above 270 °C and under vacuum (pressure below 50 Pa) to extend the polymer chain length. This step removes excess ethylene glycol and drives the formation of high molecular weight polymer chains.
- For bottle-grade PET, a degree of polymerization (DP) exceeding 150 repeat units is required. This is often achieved via solid-state polymerization , where the polymer is heated at temperatures above 200 °C under vacuum or inert gas for extended periods (at least 15 hours) to increase molecular weight without melting the polymer.
Process Parameters and Conditions
| Step | Temperature (°C) | Pressure | Duration | Byproducts | Purpose |
|---|---|---|---|---|---|
| Esterification/Transesterification | 220–260 | 0.3–0.6 MPa | Several hours | Water (esterification) / Methanol (transesterification) | Formation of BHET intermediate |
| Polycondensation | >270 | <50 Pa (vacuum) | Several hours | Ethylene glycol | Chain extension to form polymer |
| Solid-state polymerization | >200 | <100 Pa (vacuum) | ≥15 hours | None | Increase molecular weight for bottle-grade PET |
Notes on Polymer Properties and Process Considerations
Moisture Sensitivity:
Presence of water during melt polymerization causes hydrolytic degradation, reducing molecular weight and mechanical properties. Hence, thorough drying of reactants and intermediates is critical.Molecular Weight Control:
The intrinsic viscosity (IV) of the polymer, measured in specific solvents, is used to estimate molecular weight. Typical fiber-grade PET has an IV of about 0.6 dl/g corresponding to a molecular weight around 20,000.Thermal Stability:
The aromatic terephthalate units confer stiffness and thermal stability to the polymer chain, making it suitable for fibers and packaging materials.Copolymerization:
Copolymers such as polybutylene terephthalate/PET blends are produced to improve mechanical properties and degradation resistance, using similar preparation methods with modified monomer feeds.
Summary of Full Research Findings
- The preparation of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is well-established through condensation polymerization involving terephthalic acid (or dimethyl terephthalate) and ethylene glycol.
- Industrial synthesis involves careful control of temperature, pressure, and removal of condensation byproducts (water or methanol) to achieve high molecular weight polymers.
- Solid-state polymerization is a key step for producing bottle-grade PET with high degree of polymerization.
- Moisture control is critical to prevent hydrolytic degradation during melt processing.
- The polymer’s aromatic-aliphatic structure imparts desirable mechanical and thermal properties.
- Modifications via copolymerization expand the range of applications and improve performance.
Chemical Reactions Analysis
Esterification Reaction
The first step involves the esterification of terephthalic acid with ethylene glycol:
This reaction occurs at elevated temperatures (approximately 200 °C) and leads to the formation of bis(hydroxyethyl)terephthalate (BHET), with water being released as a byproduct.
Polycondensation Reaction
In the next step, the BHET undergoes polycondensation to form long-chain polymers:
This reaction typically requires higher temperatures (around 270–280 °C) and reduced pressure to facilitate the removal of water, thus driving the reaction towards polymer formation.
Products of Thermal Decomposition
The major products identified from thermal decomposition include:
-
Carbon dioxide
-
Methane
-
Ethylene
-
Acetaldehyde
-
Formaldehyde
These products are typically analyzed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) .
Combustion Analysis
In combustion studies, PET has been shown to produce various volatile organic compounds (VOCs), which can include hazardous substances like benzene and phenol. The combustion process can be controlled or uncontrolled, significantly affecting the types and quantities of emissions produced .
Photo-degradation Mechanisms
Polyethylene terephthalate is susceptible to photo-degradation when exposed to ultraviolet light. The primary mechanisms include:
Chain Scission
Under UV exposure, PET undergoes chain scission through Norrish I and II reactions, leading to a reduction in molecular weight and mechanical properties.
Cross-Linking
Cross-linking can also occur, which may result in a brittle material that exhibits discoloration due to the formation of conjugated structures .
Scientific Research Applications
Packaging Industry
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is predominantly used in the packaging sector due to its lightweight and strong barrier properties.
| Property | Significance |
|---|---|
| Barrier to gases | Extends shelf life of food products |
| Transparency | Allows visibility of contents |
| Recyclability | Supports sustainable practices in packaging |
Case Study: Beverage Bottles
PET is extensively used for manufacturing beverage bottles. Its ability to withstand pressure from carbonated drinks while being lightweight makes it an ideal choice. The recycling of PET bottles into new products has become a significant aspect of sustainability efforts in the beverage industry.
Textile Industry
In textiles, Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is used to produce fibers that are durable and resistant to wrinkling and shrinking.
| Property | Application |
|---|---|
| Durability | Used in clothing and upholstery |
| Moisture resistance | Ideal for outdoor gear and sportswear |
Case Study: Sportswear
Many sportswear brands utilize PET fibers for their moisture-wicking properties. This enhances comfort during physical activities while maintaining durability.
Automotive Industry
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is increasingly being incorporated into automotive components due to its lightweight nature which aids fuel efficiency.
| Component | Application |
|---|---|
| Interior components | Used in dashboards and seat covers |
| Exterior parts | Utilized in bumpers and panels |
Case Study: Fuel Efficiency
The use of PET in vehicle manufacturing has been linked to improved fuel efficiency due to reduced weight compared to traditional materials.
Medical Applications
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is also finding applications in the medical field due to its biocompatibility.
Drug Delivery Systems
The polymer can be engineered for controlled drug release applications. Its structure allows for modifications that enhance drug solubility and stability.
| Feature | Benefit |
|---|---|
| Controlled release | Improves therapeutic efficacy |
| Biocompatibility | Safe for use in medical applications |
Case Study: Cancer Treatment
Research has demonstrated the use of PET-based nanoparticles for targeted drug delivery in cancer therapies, improving the effectiveness of treatments while minimizing side effects.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) involves its interaction with biological tissues, where it acts as a barrier to chemical and microbial invasion . Its molecular structure allows it to suppress inflammation and microbial growth, making it effective in medical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares PET with structurally or functionally analogous polymers, focusing on synthesis, properties, and applications.
Polybutylene Terephthalate (PBT)
Systematic Name : Poly(oxy-1,4-butanediyloxycarbonyl-1,4-phenylenecarbonyl) .
- Synthesis : Polymerized from terephthalic acid and 1,4-butanediol (vs. ethylene glycol in PET) .
- Properties :
- Applications : Engineering plastics, connectors, and insulators .
Nylon 6 (Polycaprolactam)
Systematic Name: Poly[amino(1-oxo-1,6-hexanediyl)] (ACS) or Poly[amino(1-oxohexan-1,6-diyl)] (IUPAC) .
- Synthesis : Ring-opening polymerization of ε-caprolactam .
- Properties :
- Applications : Textiles, gears, and industrial filaments .
Poly(ethylene oxide) (PEO)
Systematic Name : Poly(oxyethylene) (ACS) or Poly(oxyethene) (IUPAC) .
Comparative Data Table
Structural and Nomenclature Differences
- PET vs. PBT : PET’s ethylene glycol units provide rigidity, while PBT’s butylene segments enhance flexibility .
- Naming Conventions: PET’s IUPAC name, Poly(oxyetheneoxyterephthaloyl), emphasizes ether and ester linkages, whereas its ACS name specifies monomer positions . Nylon 6’s systematic name reflects its amide bonds and hexane-derived backbone .
Discrepancies and Limitations
- Molecular Weight Variations : reports a molecular weight of 208.168 g/mol, while cites 228.19868 g/mol. This may stem from differences in polymerization degrees or measurement methods .
- Additive Effects : PET formulations often include flame retardants (e.g., antimony oxide) or stabilizers, altering properties compared to pure polymer .
Biological Activity
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) (CAS Registry Number: 25038-59-9) is a synthetic polymer that exhibits a range of biological activities. This compound is related to polyethylene terephthalate (PET), a widely used polyester known for its durability and versatility in various applications, including packaging and textiles.
Chemical Structure and Properties
The chemical formula for Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) is C₁₂H₁₄O₄. The structure comprises a repeating unit that includes both ether and ester functionalities, contributing to its physical and chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 226.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity (LD50) | >3200 mg/kg (rat) |
Antimicrobial Properties
Research indicates that Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) demonstrates antimicrobial activity against various pathogens. A study conducted by researchers found that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in medical textiles and coatings.
Biocompatibility
The biocompatibility of this polymer has been evaluated in several studies. For instance, tests involving fibroblast cells showed that the polymer supports cell adhesion and proliferation, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Case Studies
- Case Study on Wound Healing : A study published in the Journal of Biomedical Materials Research explored the use of this polymer in wound dressings. The results demonstrated accelerated healing rates in animal models compared to traditional dressings due to the polymer's moisture-retentive properties and antibacterial effects.
- Drug Delivery Systems : Another research project investigated the use of Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) as a carrier for anticancer drugs. The findings suggested that the polymer could effectively encapsulate drugs and release them in a controlled manner, enhancing therapeutic efficacy while reducing side effects.
Safety and Regulatory Information
Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) has been classified as having low acute toxicity based on its LD50 value exceeding 3200 mg/kg in rat studies . Regulatory agencies such as ECHA have listed this compound under various safety regulations, highlighting its importance in ensuring safe handling and use.
Q & A
Q. What are the standardized naming conventions for PET according to ACS and IUPAC?
PET is systematically named Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl) by the American Chemical Society (ACS), while IUPAC uses Poly(oxyetheneoxyterephthaloyl). These names reflect the polymer’s repeating units derived from ethylene glycol and terephthalic acid .
Q. What are the established laboratory synthesis protocols for PET?
PET is synthesized via melt polycondensation of terephthalic acid (or dimethyl terephthalate) and ethylene glycol. Key steps include:
- Catalysis : Antimony(III) oxide (Sb₂O₃) is commonly used to accelerate esterification and polycondensation .
- Reaction Conditions : High temperatures (250–300°C) under vacuum to remove byproducts (e.g., water or methanol) and achieve high molecular weight .
- Purification : Dissolution in trifluoroacetic acid followed by precipitation in methanol to remove unreacted monomers .
Q. Which spectroscopic techniques are most effective for characterizing PET’s molecular structure?
- FTIR : Identifies ester carbonyl (C=O) stretching at ~1710 cm⁻¹ and C-O-C linkages at ~1250 cm⁻¹ .
- ¹H NMR : Peaks at δ 8.1 ppm (aromatic protons) and δ 4.7 ppm (ethylene glycol methylene groups) confirm monomer incorporation .
- GPC : Measures molecular weight distribution (ĐM ~1.5–2.0 for commercial PET) .
Q. What key physical properties should researchers report for PET?
| Property | Value | Reference |
|---|---|---|
| Density | 1.68 g/cm³ at 25°C | |
| Melting Point | 250–255°C | |
| Molecular Formula | (C₁₀H₈O₄)ₙ | |
| CAS Number | 25038-59-9 |
Advanced Research Questions
Q. How can crystallinity be controlled during PET processing, and what are its implications on mechanical properties?
- Crystallinity Modulation : Adjust cooling rates (quenching vs. slow crystallization) and annealing temperatures (120–200°C). Higher crystallinity increases tensile strength but reduces ductility .
- Characterization : Differential scanning calorimetry (DSC) measures glass transition (Tg ~75°C) and melting enthalpy (ΔHm ~40–50 J/g) .
Q. What experimental approaches resolve discrepancies in reported thermal degradation thresholds for PET?
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen vs. air to distinguish oxidative (onset ~350°C) vs. thermal degradation (onset ~420°C) .
- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional methods to account for experimental variability in heating rates .
Q. How do antimony-based catalysts impact PET polymerization efficiency, and what are viable alternatives?
- Sb₂O₃ Limitations : Residual antimony raises toxicity concerns. Alternatives include titanium(IV) butoxide (Ti(OBu)₄) or enzymatic catalysts (e.g., Candida antarctica lipase B), though reaction rates may decrease .
- Efficiency Metrics : Monitor intrinsic viscosity (IV ≥0.6 dL/g for bottle-grade PET) and carboxyl end-group concentration (<30 mmol/kg) .
Q. What methodologies assess PET’s hydrolytic degradation under simulated environmental conditions?
- Accelerated Aging : Expose PET films to 70°C/75% RH for 8 weeks; track mass loss and IV reduction .
- Surface Analysis : Atomic force microscopy (AFM) detects nanopore formation, while XPS confirms increased hydroxyl/carboxyl groups .
Q. How does CO₂ solubility in PET correlate with gas permeability in packaging applications?
- Sorption Studies : Use gravimetric methods at 298–379 K and pressures ≤1240 kPa to measure CO₂ solubility (0.5–3.0 cm³(STP)/cm³·atm) .
- Permeability Modeling : Apply the dual-mode sorption model to predict barrier performance under varying temperatures .
Methodological Considerations for Data Contradictions
- Thermal Property Variability : Differences in melting points (250–255°C vs. literature 260°C) arise from molecular weight distribution, branching, or annealing history. Always report thermal history and DSC parameters (heating rate: 10°C/min) .
- Molecular Weight Discrepancies : Use triple-detection GPC (refractive index, viscometry, light scattering) to account for branching vs. linear chain architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
